6-Bromo-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
Overview
Description
6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For this compound, the starting materials would include 3-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, with bromine being introduced through bromination reactions.
Industrial Production Methods
Industrial production of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin may involve large-scale Pechmann condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-coumarin derivative, while oxidation might produce a coumarin with additional carbonyl groups.
Scientific Research Applications
6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3-chlorophenyl)-2H-chromen-2-one
- 6-Bromo-3-(3-chlorophenyl)-4H-chromen-4-one
- 6-Bromo-3-(3-chlorophenyl)-2-methylcoumarin
Uniqueness
6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-bromo-3-(3-chlorophenyl)-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)5-6-14(13)20-16(19)15(9)10-3-2-4-12(18)7-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQATLSOJUHWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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